1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea
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Overview
Description
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound that features a unique combination of furan, pyridine, and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyridine intermediates, followed by their coupling through a series of reactions to form the final product. Common reagents used in these reactions include:
- Furan-3-carboxaldehyde
- 3-pyridylmethylamine
- 4-methoxybenzylamine
- Isocyanates for the urea formation
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:
- Oxidation : The furan ring can be oxidized to form furanones.
- Reduction : The pyridine ring can be reduced to piperidine derivatives.
- Substitution : The benzyl group can participate in nucleophilic substitution reactions.
- Oxidizing agents : Potassium permanganate, hydrogen peroxide
- Reducing agents : Sodium borohydride, lithium aluminum hydride
- Nucleophiles : Halides, amines
- Oxidation : Furanones
- Reduction : Piperidine derivatives
- Substitution : Various substituted benzyl derivatives
Scientific Research Applications
- Medicinal Chemistry : As a scaffold for designing new drugs with potential therapeutic effects.
- Biological Studies : Investigating its interactions with biological targets such as enzymes and receptors.
- Materials Science : Exploring its properties for use in organic electronics and other advanced materials.
Mechanism of Action
The mechanism of action of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds:
- 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-hydroxybenzyl)urea
- 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-chlorobenzyl)urea
- 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-nitrobenzyl)urea
Uniqueness: 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea is unique due to the presence of the methoxy group on the benzyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile scaffold in drug design and other applications.
Properties
IUPAC Name |
1-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-18-4-2-14(3-5-18)10-21-19(23)22-11-15-8-17(12-20-9-15)16-6-7-25-13-16/h2-9,12-13H,10-11H2,1H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXMNCGUHUFLPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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